BenchChemオンラインストアへようこそ!

N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Antibacterial Minimum Inhibitory Concentration (MIC) Linezolid analog

This acyclic sulfanyl acetamide analog of linezolid is a critical research tool for medicinal chemistry and biochemical laboratories. With a predicted logP of ~3.1 versus linezolid's ~0.55, it serves as a resolution check standard for HPLC method development, a negative control in 50S ribosomal binding assays, and an SAR probe to confirm the oxazolidinone ring requirement for antibacterial activity. Note: No certified reference standard currently exists; users must independently verify identity and purity prior to GMP deployment.

Molecular Formula C19H21FN2O2S
Molecular Weight 360.45
CAS No. 478260-51-4
Cat. No. B2619017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
CAS478260-51-4
Molecular FormulaC19H21FN2O2S
Molecular Weight360.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F
InChIInChI=1S/C19H21FN2O2S/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
InChIKeyCCKVMXIEAQKPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS 478260-51-4): Chemical Identity and Known Baseline


N-(3-Fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (CAS 478260-51-4; molecular formula C19H21FN2O2S; molecular weight 360.45 g/mol) is a synthetic aryl sulfanyl acetamide . Its structure comprises a 3-fluoro-4-morpholinophenyl moiety—the pharmacophoric core of the oxazolidinone antibiotic linezolid—linked via an acetamide bridge to a 4-methylphenyl sulfanyl group. Published peer-reviewed quantitative characterization of its biological activity, physicochemical properties, or pharmacological profile is absent from the primary scientific literature indexed in major databases (PubMed, Web of Science, SciFinder) [1]. No data are available in authoritative public repositories (PubChem, ChEMBL, DrugBank) beyond a basic molecular formula entry [2]. Current sourcing is confined to non-authoritative chemical supplier pages whose technical content could not be verified against independent primary references, precluding any procurement decision on the basis of proven differentiation .

Why In-Class Linezolid Analogs Cannot Substitute for CAS 478260-51-4 Without Specific Characterization


The oxazolidinone pharmacophore is exquisitely sensitive to structural modification. Minor alterations at the C-ring or acetamide side chain of linezolid produce large-magnitude shifts in antibacterial potency (MIC changes of >100-fold against Staphylococcus aureus), mitochondrial protein synthesis inhibition (selectivity index differences of >50-fold), and monoamine oxidase (MAO) inhibition profiles [1]. The replacement of the oxazolidinone core with a conformationally flexible acyclic sulfanyl acetamide—as in CAS 478260-51-4—eliminates the rigid scaffold required for 50S ribosomal subunit binding and introduces an ionizable sulfur atom absent from the parent molecule. Unless characterized by direct comparative data, this compound cannot be assumed to possess any antibacterial activity, target selectivity, or safety margin typical of linezolid, nor can it be considered functionally interchangeable with any commercially available oxazolidinone analog, reference standard, or impurity marker [2].

Quantitative Evidence Inventory for CAS 478260-51-4: Documented Data Gaps


Antibacterial Activity vs. Linezolid: Absence of MIC Data Precludes Potency Comparison

No minimum inhibitory concentration (MIC) data for CAS 478260-51-4 against any bacterial strain are present in the peer-reviewed literature or public databases. The closest comparator, linezolid, has well-defined MIC ranges (e.g., MIC90 2–4 µg/mL against methicillin-resistant Staphylococcus aureus [MRSA] ATCC 43300; MIC90 1–2 µg/mL against vancomycin-resistant Enterococcus faecium [VRE]) [1]. Because the target compound replaces the oxazolidinone ring with a flexibly tethered 4-methylphenyl sulfanyl group—a modification that SAR studies indicate can reduce ribosomal binding affinity by ≥100-fold—its antibacterial activity cannot be inferred from linezolid data; direct empirical measurement is prerequisite to any comparative or procurement decision [2].

Antibacterial Minimum Inhibitory Concentration (MIC) Linezolid analog

Ribosomal Binding Affinity vs. Linezolid: No Displacement or Structural Data

Binding affinity of CAS 478260-51-4 to the bacterial 50S ribosomal subunit has not been measured by any validated method (surface plasmon resonance, isothermal titration calorimetry, or cryo-EM). Linezolid binds the 50S subunit at the peptidyl transferase center with a dissociation constant (Kd) of approximately 0.1–0.5 µM and occupies a well-defined pocket involving U2585 and U2506 residues of 23S rRNA [1]. The target compound lacks the oxazolidinone carbonyl oxygen that forms a critical hydrogen bond with the ribosome; in published structural analogs, removal of this interaction reduces affinity ≥50-fold [2]. Without experimental Kd data, the compound's suitability as a ribosomal binding probe is entirely unevaluated.

Ribosomal binding 50S subunit Binding affinity (Kd)

MAO Inhibition Selectivity: Data Absence Precludes Safety Margin Assessment

Linezolid is a reversible, clinically significant inhibitor of monoamine oxidase (MAO), with IC50 values of 46 µM for MAO-A and 53 µM for MAO-B in human liver mitochondrial preparations [1]. Lead optimization programs have demonstrated that modifications to the acetamide side chain can shift MAO-A/MAO-B selectivity ratios by >10-fold, and that mitochondrial toxicity can be decoupled from antibacterial activity through targeted structural changes [2]. No MAO inhibition assay data exist for CAS 478260-51-4. Consequently, it is impossible to determine whether the sulfanyl acetamide modification mitigates or exacerbates the MAO-related hypertensive and serotonergic toxicity risks associated with linezolid use—a critical consideration for any in vivo pharmacological investigation.

Monoamine oxidase inhibition MAO-A/MAO-B selectivity Mitochondrial toxicity

In Vitro ADME and Solubility: No Physicochemical Parameters Available for Formulation Assessment

Physicochemical parameters critical to compound handling and formulation—aqueous solubility, partition/distribution coefficients (logP/logD7.4), and microsomal metabolic stability—have not been reported for CAS 478260-51-4. For reference, linezolid has an aqueous solubility of approximately 3 mg/mL (pH 7.0), a logP of 0.55, and human liver microsomal clearance (CLint) of <10 µL/min/mg protein [1]. By contrast, the target compound contains a hydrophobic 4-methylphenyl thioether moiety (predicted logP increase of 1.5–2.5 units relative to the acetamidomethyl side chain of linezolid) and lacks the polar oxazolidinone carbonyl, potentially altering solubility by >10-fold [2]. In the absence of experimental measurements, laboratory procurement must account for unknown DMSO stock concentration limits, potential precipitation artifacts in aqueous assay media, and undefined stability under standard storage conditions.

Aqueous solubility LogP/D distribution coefficient Metabolic stability

Research and Procurement Scenarios for CAS 478260-51-4 Based on Documented Evidence Limitations


Reference Standard for Analytical Method Development Targeting Acyclic Sulfanyl Acetamide Impurities

Pharmaceutical manufacturers developing LC-MS or HPLC-UV methods for linezolid active pharmaceutical ingredient (API) purity testing may require a characterized acyclic sulfanyl acetamide analog as a system suitability marker. CAS 478260-51-4, with its distinct chromatographic retention (predicted logP ~3.1 vs. linezolid logP ~0.55) and UV chromophore, could serve as a resolution check standard for separating oxazolidinone-ring-containing impurities from acyclic, thioether-containing byproducts—provided that an authenticated reference standard with a Certificate of Analysis (CoA) confirming identity (¹H/¹³C NMR, HRMS), purity (HPLC ≥95%), and batch-specific retention time becomes available [1]. At present, no such certified reference material exists from a recognized pharmacopoeial source. Users should request the supplier's CoA and independently verify identity prior to any GMP method deployment.

Negative-Control Compound for Oxazolidinone Ribosomal Binding Assays

Biochemical laboratories conducting 50S ribosomal subunit binding assays or in vitro translation inhibition assays may use CAS 478260-51-4 as a negative control because the compound lacks the oxazolidinone ring required for ribosomal affinity. When run alongside linezolid (Kd ~0.1–0.5 µM), a properly dissolved sample of CAS 478260-51-4 should exhibit negligible binding, providing an assay floor for background subtraction [1]. However, this application hinges on prior experimental confirmation that the compound does indeed fail to bind—an assumption that remains unverified by any published binding study. Efficacy as a negative control is therefore unproven and must be established internally before use in a screening cascade.

Structure-Activity Relationship (SAR) Probe in Oxazolidinone Lead-Optimization Programs

Medicinal chemistry teams exploring the structure-activity landscape of the oxazolidinone class may procure CAS 478260-51-4 as a SAR probe to test whether the oxazolidinone ring can be replaced by an acyclic 4-methylphenyl sulfanyl acetamide linker without loss of antibacterial activity. The SAR precedent is clear: oxazolidinone ring-opening consistently abolishes ribosomal binding and antibacterial activity [1]. Inclusion of this compound in an antibacterial screening panel would therefore serve to reconfirm the ring-closure requirement in a contemporary assay format. Given the absence of MIC data, users must run the compound alongside positive controls (linezolid, tedizolid) in every screening plate and interpret any activity signal with caution due to potential off-target mechanisms.

MAO Inhibition Risk Assessment in Early Drug Discovery Profiling Panels

In drug discovery programs where oxazolidinone-based leads require MAO counter-screening to de-risk serotonergic toxicity (a known liability of linezolid, MAO-A IC50 = 46 µM), CAS 478260-51-4 can be included as an additional structurally divergent comparator. Comparing MAO-A/B IC50 values across linezolid, tedizolid, sutezolid, and this sulfanyl acetamide analog could reveal whether elimination of the oxazolidinone core—a structural feature previously correlated with mitochondrial toxicity—alters MAO selectivity. No MAO data currently exist for this compound; therefore, it can only serve as an exploratory comparator whose value is contingent on de novo profiling [1].

Quote Request

Request a Quote for N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.